(4-(4-Methyl-1H-imidazol-1-yl)thiophen-2-yl)boronic acid
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Overview
Description
(4-(4-Methyl-1H-imidazol-1-yl)thiophen-2-yl)boronic acid is a boronic acid derivative that features a thiophene ring substituted with a 4-methyl-1H-imidazol-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(4-Methyl-1H-imidazol-1-yl)thiophen-2-yl)boronic acid typically involves the formation of the imidazole ring followed by its attachment to the thiophene ring. One common method involves the cyclization of amido-nitriles to form substituted imidazoles . The thiophene ring can be introduced through a Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between a boronic acid and a halogenated thiophene .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale versions of the aforementioned synthetic routes, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(4-(4-Methyl-1H-imidazol-1-yl)thiophen-2-yl)boronic acid can undergo various types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify the functional groups on the imidazole or thiophene rings.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can lead to the formation of imidazolones, while substitution reactions can yield various thiophene derivatives .
Scientific Research Applications
(4-(4-Methyl-1H-imidazol-1-yl)thiophen-2-yl)boronic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of (4-(4-Methyl-1H-imidazol-1-yl)thiophen-2-yl)boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, which is a key feature in its biological activity. This interaction can inhibit the function of enzymes that contain active site serine residues, such as proteases and kinases .
Comparison with Similar Compounds
Similar Compounds
Imidazole Derivatives: Compounds like 1,3-diazole and other substituted imidazoles share similar structural features and chemical properties.
Thiophene Derivatives: Compounds such as 2-thiopheneboronic acid and other thiophene-based boronic acids are structurally related.
Uniqueness
(4-(4-Methyl-1H-imidazol-1-yl)thiophen-2-yl)boronic acid is unique due to the combination of its imidazole and thiophene moieties, which confer distinct electronic and steric properties. This makes it particularly useful in applications requiring specific interactions with biological targets or in the development of advanced materials .
Properties
Molecular Formula |
C8H9BN2O2S |
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Molecular Weight |
208.05 g/mol |
IUPAC Name |
[4-(4-methylimidazol-1-yl)thiophen-2-yl]boronic acid |
InChI |
InChI=1S/C8H9BN2O2S/c1-6-3-11(5-10-6)7-2-8(9(12)13)14-4-7/h2-5,12-13H,1H3 |
InChI Key |
LDAHLCLHWCWTBP-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CS1)N2C=C(N=C2)C)(O)O |
Origin of Product |
United States |
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